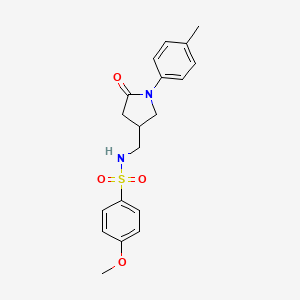
4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methoxy-N-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer.
Scientific Research Applications
Photodynamic Therapy and Photophysical Properties
- Photodynamic Therapy Application : A study highlights the potential use of zinc phthalocyanine substituted with benzenesulfonamide derivatives for photodynamic therapy, particularly in cancer treatment. These compounds demonstrate excellent fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation, making them effective as Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
- Spectroscopic and Photophysical Properties : Another study discusses the synthesis and characterization of zinc(II) phthalocyanine with benzenesulfonamide derivatives. These compounds are investigated for their spectroscopic, photophysical, and photochemical properties, which are crucial for photocatalytic applications and photodynamic therapy (Öncül, Öztürk, & Pişkin, 2021).
Antiproliferative and Anticancer Activity
- Antiproliferative Activity : A series of N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, including 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide, were prepared and investigated for their antiproliferative activity against various tumor cell lines. These compounds show potential as antiproliferative agents, with certain derivatives exhibiting higher activity than standard anticancer drugs (Motavallizadeh et al., 2014).
- Anticancer Potential : Novel Schiff bases of sulfa drugs and their metal complexes, including derivatives of benzenesulfonamide, have been synthesized and evaluated for their antimicrobial activity and potential as carbonic anhydrase inhibitors. These compounds display promising results in anticancer activity studies (Alyar et al., 2018).
Synthesis and Characterization
- Synthesis and Structural Characterization : The synthesis and structural characterization of compounds related to benzenesulfonamide, including 4-methoxy derivatives, have been studied. These compounds' structural features are essential for understanding their potential biological applications, such as in HIV-1 infection prevention and drug development (Cheng De-ju, 2015).
- Crystal Structures Analysis : The crystal structures of compounds like 4-methoxy-N-(4-methylphenyl)benzenesulfonamide have been analyzed to understand their supramolecular architecture. Such studies are crucial in the development of new drugs and understanding their interactions at the molecular level (Rodrigues et al., 2015).
properties
IUPAC Name |
4-methoxy-N-[[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-14-3-5-16(6-4-14)21-13-15(11-19(21)22)12-20-26(23,24)18-9-7-17(25-2)8-10-18/h3-10,15,20H,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXXPVOZBYXBSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)prop-2-enamide](/img/structure/B2721702.png)
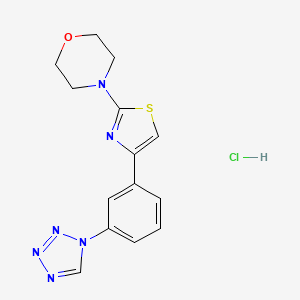
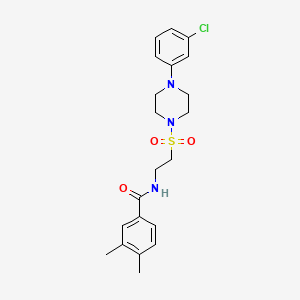
![1-{[(4-Methylphenyl)sulfanyl]acetyl}piperidine](/img/structure/B2721707.png)

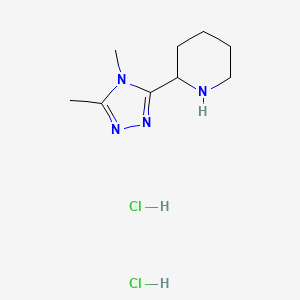
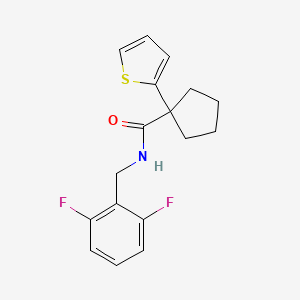
![(E)-3-(2-hydroxy-3-methoxybenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2721714.png)
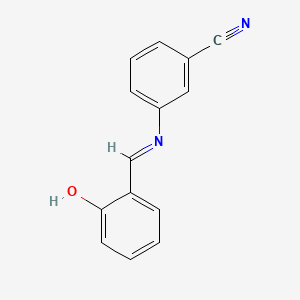


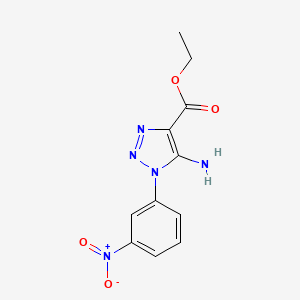
![4-(4-Chlorophenyl)-1-[(2,5-dimethoxyphenyl)sulfonyl]-1,2,3,6-tetrahydropyridine](/img/structure/B2721723.png)